molecular formula C4H3F3N2O2 B1396359 [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1338495-26-3

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B1396359
CAS No.: 1338495-26-3
M. Wt: 168.07 g/mol
InChI Key: XSBJPDRLQJPUNB-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol (CAS: 1338495-26-3, MFCD20441335) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and a hydroxymethyl (-CH₂OH) group at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group contributes to hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name

[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)11-9-3/h10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJPDRLQJPUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis conditions . The reaction conditions often involve visible light irradiation and the use of catalysts like ruthenium or iridium complexes.

Industrial Production Methods

Industrial production of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol may involve scalable synthetic routes that ensure high yield and purity. Metal-free oxidative trifluoromethylation methods using reagents like sodium trifluoromethanesulfinate (CF3SO2Na) have been developed for efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted oxadiazole derivatives, which can exhibit different functional groups such as aldehydes, carboxylic acids, or substituted amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and lipophilicity of the resulting compounds, making it valuable in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the bioavailability and metabolic stability of pharmaceutical agents, leading to the development of new drugs with enhanced therapeutic properties .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to the modulation of biological pathways. For example, in pharmaceutical applications, it may inhibit specific enzymes or receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight CAS Number Key Properties/Notes
This compound -CF₃ at position 3 C₄H₃F₃N₂O₂ 168.08 1338495-26-3 Hydroxymethyl enhances solubility; CF₃ increases lipophilicity .
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol -Ph at position 3 C₉H₈N₂O₂ 176.17 5543-33-9 Higher molecular weight; phenyl group adds bulk and π-π interactions .
(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol -Ph(CF₃) at position 3 C₁₀H₇F₃N₂O₂ 244.17 400716-17-8 Bulky substituent; increased lipophilicity and steric hindrance .
{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-yl}methanol -CH₂N(CH₃)₂ at position 3 C₆H₁₁N₃O₂ 157.17 1208483-04-8 Basic amino group improves solubility in acidic conditions .
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate -COOEt at position 5, -Ph(CF₃) at 3 C₁₂H₉F₃N₂O₃ 286.21 886361-32-6 Ester group reduces polarity; higher hydrolytic stability .

Key Observations:

  • Molecular Weight : The target compound (168.08 g/mol) is lighter than phenyl-substituted analogs (e.g., 176.17 g/mol for the phenyl derivative) due to the absence of aromatic rings .
  • Solubility: The hydroxymethyl group in the target compound improves water solubility compared to esters (e.g., ethyl carboxylate) or non-polar substituents .

Reactivity and Functional Group Behavior

  • Hydroxymethyl Group : Enables hydrogen bonding and participation in nucleophilic reactions (e.g., esterification). This contrasts with ester or carboxylate groups, which are more hydrolytically stable but less reactive .
  • Trifluoromethyl vs. Phenyl : The electron-withdrawing -CF₃ group polarizes the oxadiazole ring, altering electronic distribution and reactivity compared to electron-donating phenyl groups .

Biological Activity

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a 1,2,4-oxadiazole ring. The oxadiazole moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class exhibit potent antiproliferative effects against various cancer cell lines.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

Cell Line IC50 (µM) % Inhibition
T-47D (Breast Cancer)0.6790.47%
HCT-116 (Colon Cancer)0.8081.58%
MDA-MB-468 (Breast)0.8784.83%

These results indicate a strong potential for this compound as an anticancer agent, comparable to established treatments like sorafenib .

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : Compounds in the oxadiazole family have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and various kinases.
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Other Biological Activities

Beyond anticancer properties, this compound has demonstrated other pharmacological activities:

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives possess antibacterial properties. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound and related compounds:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activities against a panel of cell lines. The results showed that modifications to the oxadiazole ring significantly influenced biological activity.
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer pathways. These studies confirmed strong interactions with key targets such as EGFR and Src kinases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.